molecular formula C15H12BrNO4 B146130 2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone CAS No. 224044-61-5

2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone

Cat. No.: B146130
CAS No.: 224044-61-5
M. Wt: 350.16 g/mol
InChI Key: XADCJMGUCZTSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C15H12BrNO4. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a bromine atom, a nitro group, and a phenylmethoxy group attached to an ethanone backbone.

Chemical Reactions Analysis

2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-bromo-1-(2-nitro-3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-9-13(18)12-7-4-8-14(15(12)17(19)20)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCJMGUCZTSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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